5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1039967-49-1
VCID: VC6677838
InChI: InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3
SMILES: CC(C1=NC(=NO1)C2=CC=CS2)Cl
Molecular Formula: C8H7ClN2OS
Molecular Weight: 214.67

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

CAS No.: 1039967-49-1

Cat. No.: VC6677838

Molecular Formula: C8H7ClN2OS

Molecular Weight: 214.67

* For research use only. Not for human or veterinary use.

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole - 1039967-49-1

Specification

CAS No. 1039967-49-1
Molecular Formula C8H7ClN2OS
Molecular Weight 214.67
IUPAC Name 5-(1-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3
Standard InChI Key SFVRNPSCAPVOQZ-UHFFFAOYSA-N
SMILES CC(C1=NC(=NO1)C2=CC=CS2)Cl

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Substituent Effects

The 1,2,4-oxadiazole ring system consists of a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. In this compound, the 3-position is occupied by a thiophen-2-yl group, while the 5-position features a 1-chloroethyl substituent . The thiophene moiety introduces π-conjugation, potentially enhancing electronic delocalization across the oxadiazole core. The chloroethyl group adds steric bulk and electrophilic character, which may influence reactivity in substitution or elimination reactions .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC₈H₇ClN₂OS
SMILESCC(C1=NC(=NO1)C2=CC=CS2)Cl
InChI KeySFVRNPSCAPVOQZ-UHFFFAOYSA-N
Molecular Weight214.67 g/mol
Predicted LogP2.81 (Estimated via XLogP3-AA)

The chloroethyl group adopts a staggered conformation relative to the oxadiazole ring, as inferred from the SMILES string and molecular modeling analogs . This spatial arrangement minimizes steric clashes between the chlorine atom and adjacent heteroatoms.

Synthetic Methodologies

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Amidoxime FormationNH₂OH·HCl, Et₃N, EtOH, reflux60–75%
CyclizationThiophene-2-carbonyl chloride, DMF45–55%
Chloroethylation1-Chloroethyl bromide, K₂CO₃, DCM30–40%

Source demonstrates the utility of aprotic solvents like acetonitrile for similar heterocyclic couplings, though optimization would be required to adapt these conditions .

Physicochemical Characterization

Spectroscopic Profiles

Though experimental spectra are unavailable, predicted features include:

  • ¹H NMR: Signals at δ 4.92 ppm (methylene protons adjacent to chlorine), δ 6.8–7.5 ppm (thiophene aromatic protons), and δ 1.5–1.7 ppm (ethyl CH₃ group) .

  • Mass Spectrometry: Predicted [M+H]+ ion at m/z 215.00405 with a collision cross-section of 141.7 Ų, consistent with adduct stability trends in source .

Table 3: Predicted Collision Cross-Section Data

Adductm/zCCS (Ų)
[M+H]+215.00405141.7
[M+Na]+236.98599155.5
[M+NH₄]+232.03059150.8

Biological and Chemical Applications

Materials Science Applications

Oxadiazoles are employed in organic electronics due to their electron-deficient nature. The thiophene unit’s electron-rich character might create push-pull electronic effects, making this compound a candidate for organic semiconductors or light-emitting diodes .

Challenges and Future Directions

  • Synthesis Optimization: Current hypothetical routes suffer from low estimated yields. Microwave-assisted synthesis or flow chemistry could improve efficiency .

  • Biological Screening: Prioritize testing against Gram-positive bacteria (e.g., S. aureus) based on structural similarities to active oxadiazoles .

  • Computational Modeling: DFT studies could predict HOMO-LUMO gaps and electrostatic potential surfaces to guide application-focused research.

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